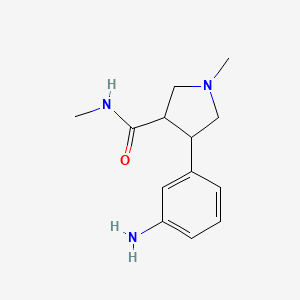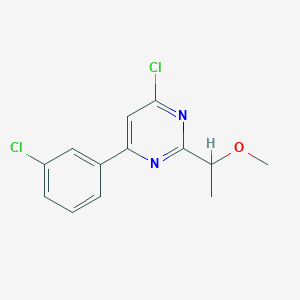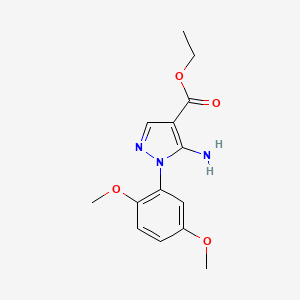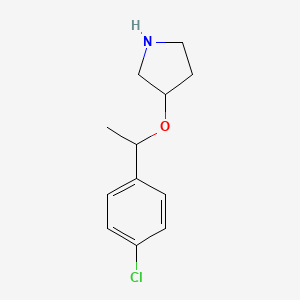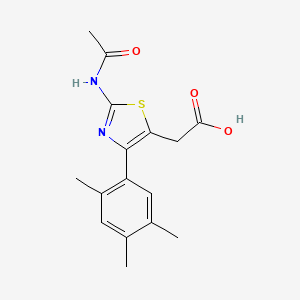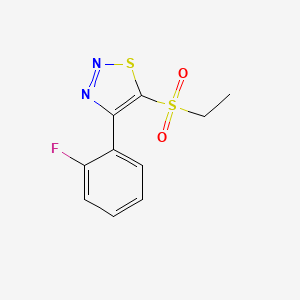
5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Éthylsulfonyl)-4-(2-fluorophényl)-1,2,3-thiadiazole est un composé chimique qui appartient à la classe des thiadiazoles. Les thiadiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d’azote dans un cycle à cinq chaînons. Ce composé particulier se caractérise par la présence d’un groupe éthylsulfonyle et d’un groupe fluorophényle liés au cycle thiadiazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(éthylsulfonyl)-4-(2-fluorophényl)-1,2,3-thiadiazole implique généralement la réaction de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à cycliser un dérivé d’hydrazine avec un chlorure de sulfonyle en présence d’une base. Les conditions réactionnelles comprennent souvent l’utilisation de solvants tels que le dichlorométhane ou l’acétonitrile et des températures allant de la température ambiante aux conditions de reflux.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l’efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(éthylsulfonyl)-4-(2-fluorophényl)-1,2,3-thiadiazole peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation de thiols ou d’autres dérivés réduits.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, généralement en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou d’autres formes réduites du composé.
Applications de la recherche scientifique
Le 5-(éthylsulfonyl)-4-(2-fluorophényl)-1,2,3-thiadiazole a trouvé des applications dans divers domaines de la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et de produits agrochimiques.
Applications De Recherche Scientifique
5-(Ethylsulfonyl)-4-(2-fluorophenyl)-1,2,3-thiadiazole has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 5-(éthylsulfonyl)-4-(2-fluorophényl)-1,2,3-thiadiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut interagir avec des enzymes ou des récepteurs, ce qui conduit à la modulation des processus biologiques. Par exemple, son activité antimicrobienne peut être attribuée à l’inhibition des enzymes bactériennes, tandis que ses propriétés anticancéreuses pourraient impliquer l’induction de l’apoptose dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(Méthylsulfonyl)-4-(2-fluorophényl)-1,2,3-thiadiazole
- 5-(Éthylsulfonyl)-4-(4-chlorophényl)-1,2,3-thiadiazole
- 5-(Éthylsulfonyl)-4-(2-bromophényl)-1,2,3-thiadiazole
Unicité
Comparé à des composés similaires, le 5-(éthylsulfonyl)-4-(2-fluorophényl)-1,2,3-thiadiazole est unique en raison de la présence du groupe fluorophényle, qui peut conférer des propriétés chimiques et biologiques distinctes. L’atome de fluor peut influencer la réactivité, la stabilité et l’interaction du composé avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C10H9FN2O2S2 |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
5-ethylsulfonyl-4-(2-fluorophenyl)thiadiazole |
InChI |
InChI=1S/C10H9FN2O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
Clé InChI |
LOGJKKJYHAXRES-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


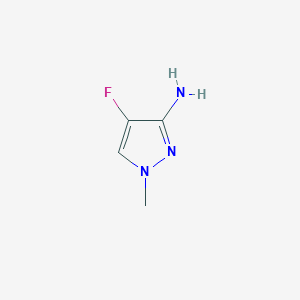
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
